6-Acetamido-1-acetyl-1H-indazol-3-yl acetate
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Overview
Description
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is a chemical compound belonging to the indazole family. . This compound, in particular, is characterized by its unique structural features, which include an acetamido group, an acetyl group, and an acetate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a Cu(OAc)2-catalyzed reaction involving the formation of N-N bonds.
Introduction of Functional Groups: The acetamido and acetyl groups are introduced through subsequent reactions involving acylation and acetylation reactions.
Esterification: The final step involves the esterification of the indazole derivative to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing byproducts. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar core structure but lacking the acetamido and acetyl groups.
2H-Indazole: Another tautomeric form of indazole with different stability and reactivity.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetamido and acetyl groups enhances its potential for various applications, distinguishing it from other indazole derivatives .
Properties
CAS No. |
62807-49-2 |
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Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
(6-acetamido-1-acetylindazol-3-yl) acetate |
InChI |
InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)16(8(2)18)15-13(11)20-9(3)19/h4-6H,1-3H3,(H,14,17) |
InChI Key |
RHGXDSCFIFXZFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C(=O)C)OC(=O)C |
Origin of Product |
United States |
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